Ethyl 2-amino-4-bromo-3,5-difluorobenzoate
Description
Significance of Halogenated Aminobenzoate Scaffolds in Advanced Chemical Synthesis
Halogenated aminobenzoate scaffolds are foundational components in the synthesis of a wide array of organic molecules, particularly in the realms of medicinal chemistry and materials science. The presence of halogen atoms on the aminobenzoate core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This makes them attractive starting points for the development of novel pharmaceuticals.
The strategic incorporation of halogens allows for a fine-tuning of electronic and steric effects, which can enhance the pharmacological profile of a drug candidate. Furthermore, the halogen substituents serve as versatile synthetic handles, enabling a variety of cross-coupling reactions and other transformations to build molecular complexity.
Structural Features of Ethyl 2-amino-4-bromo-3,5-difluorobenzoate and Their Influence on Reactivity
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups and their specific arrangement on the benzene (B151609) ring.
Key Structural Features:
Amino Group (-NH2): The amino group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to it.
Ester Group (-COOEt): The ethyl ester is a deactivating, meta-directing group, which withdraws electron density from the ring.
Halogen Atoms (Br, F): The bromine and fluorine atoms are deactivating yet ortho-, para-directing. Their high electronegativity withdraws electron density from the ring through an inductive effect. However, they can donate electron density through resonance, which directs electrophilic substitution to the ortho and para positions.
The combined influence of these groups creates a unique reactivity profile. The strong electron-withdrawing nature of the two fluorine atoms and the bromine atom significantly deactivates the ring towards electrophilic substitution. The positions on the ring are heavily influenced by the directing effects of all substituents, leading to specific and predictable reaction outcomes. The bromine atom, in particular, can serve as a leaving group in nucleophilic aromatic substitution reactions or participate in various palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of derivatives.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2105467-16-9 | chemscene.com |
| Molecular Formula | C₉H₈BrF₂NO₂ | chemscene.com |
| Molecular Weight | 280.07 g/mol | chemscene.com |
| Topological Polar Surface Area | 52.32 Ų | chemscene.com |
| LogP | 2.4862 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Overview of Research Trajectories Related to Difluorinated Aminobenzoates
Research involving difluorinated aminobenzoates is an active and expanding area of chemical science. The introduction of two fluorine atoms onto the aminobenzoate scaffold can impart desirable properties, such as enhanced metabolic stability and increased binding affinity in biological systems.
Current research trajectories in this field include:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and selective methods for the synthesis of difluorinated aminobenzoates. This includes the development of novel fluorination reagents and the optimization of reaction conditions.
Medicinal Chemistry Applications: A significant focus of research is the incorporation of difluorinated aminobenzoate motifs into new drug candidates. These compounds are being investigated for a range of therapeutic applications, leveraging the unique properties conferred by the fluorine atoms.
Materials Science: The electronic properties of difluorinated aromatic compounds make them of interest in the development of new organic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The synthesis of related compounds, such as ethyl 4-amino-3,5-difluorobenzoate, has been documented as an intermediate in the preparation of more complex molecules like azobenzene (B91143) derivatives, highlighting the utility of this class of compounds as versatile building blocks. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrF2NO2 |
|---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
ethyl 2-amino-4-bromo-3,5-difluorobenzoate |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-9(14)4-3-5(11)6(10)7(12)8(4)13/h3H,2,13H2,1H3 |
InChI Key |
IZWMBXVQFIBJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1N)F)Br)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Ethyl 2 Amino 4 Bromo 3,5 Difluorobenzoate
Total Synthesis Pathways to Ethyl 2-amino-4-bromo-3,5-difluorobenzoate
The construction of this compound is achieved through carefully planned sequences of reactions that introduce the required functional groups onto the aromatic ring.
Esterification Reactions for Benzoate (B1203000) Moiety Formation
A common and efficient method for forming the ethyl benzoate moiety is through the esterification of the corresponding carboxylic acid. For instance, 4-amino-3,5-difluorobenzoic acid can be dissolved in ethanol (B145695), followed by the addition of a catalytic amount of sulfuric acid and refluxing the mixture for several hours. nih.gov Neutralization with a saturated sodium bicarbonate solution and subsequent extraction with a suitable organic solvent like dichloromethane (B109758) yields Ethyl 4-amino-3,5-difluorobenzoate. nih.gov This classical Fischer esterification is a widely used and reliable method. researchgate.net
Directed Bromination and Fluorination Strategies on the Aromatic Ring
The introduction of bromine and fluorine atoms at specific positions on the aromatic ring requires regioselective strategies. Electrophilic aromatic substitution is a fundamental approach for halogenation. researchgate.net For instance, selective bromination of a pre-functionalized difluoro-aromatic compound can be achieved using various brominating agents. researchgate.net The directing effects of the existing substituents on the ring play a crucial role in determining the position of the incoming bromine atom.
Fluorination strategies often involve either nucleophilic or electrophilic fluorinating agents. organic-chemistry.org Nucleophilic fluorination can be performed on suitably activated aromatic rings, while electrophilic fluorination might utilize reagents like N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org The choice of fluorination strategy depends on the nature of the substrate and the desired regioselectivity. organic-chemistry.orgnih.gov
Introduction of the Amino Functionality: Amination and Reduction Techniques
The amino group is a critical functionality of the target molecule. One of the most common methods for its introduction is the reduction of a nitro group. acs.orgorganic-chemistry.org This transformation can be achieved using a variety of reducing agents, offering high chemoselectivity and tolerance to other functional groups. acs.orgorganic-chemistry.org
Another approach is through amination reactions, which can involve the direct introduction of an amino group or its precursor. researchgate.net Reductive amination, which converts a carbonyl group to an amine via an imine intermediate, is a versatile method for forming C-N bonds. wikipedia.orgmasterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination provides a more controlled approach. masterorganicchemistry.com
Synthesis of Key Precursors and Analogous Fluorinated Aromatic Intermediates
The availability of appropriately substituted precursors is paramount for the successful synthesis of the target compound.
Routes to Substituted Difluorobenzoic Acids and Nitriles
Substituted difluorobenzoic acids are key starting materials. Their synthesis can be achieved through various routes. For example, 2-bromo-4,5-difluorobenzoic acid has been synthesized from difluorophthalic anhydride. researchgate.net The synthesis of 4-bromo-2,5-difluorobenzoic acid has also been described. chemicalbook.com
Preparation of Ethyl Benzoate Derivatives with Varied Substitution Patterns
The synthesis of highly substituted ethyl benzoate derivatives often involves multi-step sequences that introduce functional groups in a controlled manner. The reactivity and directing effects of the substituents already present on the aromatic ring are crucial considerations in designing a synthetic route.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from 2-amino-3,5-difluorobenzoic acid. This approach would involve a regioselective bromination followed by esterification. The amino group is a strong activating group and an ortho-, para-director. In this case, the position para to the amino group is occupied by the carboxylic acid, and one ortho position is blocked by a fluorine atom, which should direct bromination to the other ortho position (C4).
Step 1: Bromination of 2-amino-3,5-difluorobenzoic acid The first step would be the regioselective bromination of 2-amino-3,5-difluorobenzoic acid to yield 2-amino-4-bromo-3,5-difluorobenzoic acid. This can be achieved using a mild brominating agent to prevent over-bromination and side reactions.
Step 2: Esterification of 2-amino-4-bromo-3,5-difluorobenzoic acid The resulting brominated carboxylic acid would then be subjected to Fischer esterification. This acid-catalyzed reaction with ethanol will produce the target compound, this compound.
Synthesis of Ethyl 4-amino-3,5-difluorobenzoate
A documented synthesis of a closely related compound, Ethyl 4-amino-3,5-difluorobenzoate, provides insight into the methodologies for preparing such molecules. nih.gov This multi-step synthesis starts from 4-bromo-2,6-difluoroaniline (B33399).
Step 1: Cyanation of 4-bromo-2,6-difluoroaniline The initial step involves the conversion of the bromo group to a nitrile group. This is achieved by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide in a solvent such as dimethylformamide (DMF). nih.gov This reaction yields 4-amino-3,5-difluorobenzonitrile.
Step 2: Hydrolysis of 4-amino-3,5-difluorobenzonitrile The nitrile group is then hydrolyzed to a carboxylic acid. This is typically done under basic conditions, for example, by refluxing with sodium hydroxide (B78521), followed by acidification to yield 4-amino-3,5-difluorobenzoic acid. nih.gov
Step 3: Esterification of 4-amino-3,5-difluorobenzoic acid The final step is the esterification of the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to produce Ethyl 4-amino-3,5-difluorobenzoate. nih.gov
Synthesis of Ethyl 2-amino-4-bromo-3-fluorobenzoate
The synthesis of the precursor acid, 2-amino-4-bromo-3-fluorobenzoic acid, has been reported starting from 6-bromo-7-fluoroindoline-2,3-dione. chemicalbook.com
Step 1: Oxidative cleavage of 6-bromo-7-fluoroindoline-2,3-dione The starting material is treated with hydrogen peroxide in a basic solution (sodium hydroxide). chemicalbook.com This leads to the oxidative cleavage of the indoline-2,3-dione ring system to form 2-amino-4-bromo-3-fluorobenzoic acid. chemicalbook.com
Step 2: Esterification The resulting 2-amino-4-bromo-3-fluorobenzoic acid can then be esterified with ethanol under acidic conditions to yield Ethyl 2-amino-4-bromo-3-fluorobenzoate.
The following table summarizes the reaction conditions for the synthesis of 2-amino-4-bromo-3-fluorobenzoic acid.
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| 6-bromo-7-fluoroindoline-2,3-dione | H₂O₂ (30%), 2 N NaOH | Water | 0 °C to Room Temp. | 16 h | 2-amino-4-bromo-3-fluorobenzoic acid | 94% |
General Method for the Halogenation of Ethyl Aminobenzoates
A general strategy for the synthesis of halogenated ethyl aminobenzoates involves the direct halogenation of a substituted ethyl benzoate. For instance, the iodination of ethyl 4-aminobenzoate (B8803810) (Benzocaine) can be achieved using iodine monochloride. This electrophilic aromatic substitution is directed by the activating amino group to the ortho positions.
| Starting Material | Reagent | Conditions | Product |
| Ethyl 4-aminobenzoate | Iodine monochloride | Heating | Ethyl 4-amino-3,5-diiodobenzoate |
This method highlights a common approach to introducing halogen atoms onto an already functionalized benzene (B151609) ring, where the existing substituents direct the position of the incoming electrophile.
Chemical Transformations and Mechanistic Investigations of Ethyl 2 Amino 4 Bromo 3,5 Difluorobenzoate
Reactivity Profile of the Aromatic Amino Group
The amino group in ethyl 2-amino-4-bromo-3,5-difluorobenzoate is a key site for a variety of chemical modifications, including nucleophilic acylations, alkylations, and diazotization reactions.
The nucleophilic character of the amino group allows for its facile acylation and alkylation. Acylation reactions, for instance, are readily achieved. An analogous reaction has been reported for the closely related compound, 4-bromo-3,5-difluoroaniline, which reacts with acryloyl chloride in the presence of triethylamine. fluoromart.com This suggests that this compound would similarly react with various acylating agents, such as acid chlorides and anhydrides, to furnish the corresponding N-acyl derivatives.
Alkylation of the amino group can also be accomplished. For example, a photoinduced, transition-metal-free method for the difluoroalkylation of anilines has been developed. acs.orgnih.gov This reaction proceeds via an electron donor-acceptor (EDA) complex and allows for the introduction of a difluoroalkyl moiety onto the nitrogen atom. acs.orgnih.gov
| Reaction Type | Reactant | Reagents and Conditions | Product Type |
|---|---|---|---|
| Acylation | 4-Bromo-3,5-difluoroaniline | Acryloyl chloride, triethylamine | N-Acryloyl-4-bromo-3,5-difluoroaniline |
| Difluoroalkylation | Anilines | Ethyl difluoroiodoacetate, Na2CO3, visible light | N-Difluoroalkyl anilines |
The primary aromatic amino group of this compound can be converted to a diazonium salt through treatment with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. This diazotization reaction opens up a plethora of synthetic possibilities for further functionalization of the aromatic ring.
A study on the related ethyl 4-amino-3,5-difluorobenzoate demonstrated its conversion to a diethyl-4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) derivative. nih.gov This transformation likely proceeds through the formation of a diazonium intermediate which then couples with another molecule of the starting amine.
The resulting diazonium salt can undergo a variety of substitution reactions, collectively known as Sandmeyer and Schiemann reactions, to introduce a wide range of substituents. The Sandmeyer reaction allows for the replacement of the diazonium group with a halide (Cl, Br), cyanide, or other nucleophiles, typically using a copper(I) salt as a catalyst. nih.gov The Schiemann reaction, on the other hand, is a specific method for the introduction of a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. wikipedia.orgnumberanalytics.comquimicaorganica.orgorganic-chemistry.orgyoutube.com
| Reaction | Starting Material | Reagents | Intermediate/Product | Notes |
|---|---|---|---|---|
| Diazotization/Coupling | Ethyl 4-amino-3,5-difluorobenzoate | tert-Butyl hypochlorite, Sodium iodide | Diethyl-4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | Forms an azobenzene (B91143) derivative. nih.gov |
| Sandmeyer Reaction | Aryl diazonium salt | CuX (X = Cl, Br, CN) | Aryl halide/cyanide | General reaction for diazonium salts. nih.gov |
| Schiemann Reaction | Aryl diazonium salt | HBF4, heat | Aryl fluoride | Specific for fluorination. wikipedia.orgnumberanalytics.comquimicaorganica.orgorganic-chemistry.orgyoutube.com |
Reductive amination is a powerful method for the formation of C-N bonds and typically involves the reaction of an amine with a carbonyl compound to form an imine in situ, which is then reduced to the corresponding amine. rsc.orgbohrium.comnih.govresearchgate.netchemistrysteps.com While specific examples with this compound are not extensively documented, the general principles of this reaction are applicable.
The reaction of this compound with an aldehyde or ketone would be expected to form an imine intermediate. The subsequent reduction of this imine, often achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, would yield the corresponding N-alkylated or N-arylated amine. This one-pot procedure is a highly efficient way to introduce a variety of substituents onto the amino group. rsc.orgbohrium.comnih.govresearchgate.netchemistrysteps.com
Reactions Involving the Halogenated Aromatic Nucleus
The presence of bromine and fluorine atoms on the aromatic ring of this compound makes it a substrate for nucleophilic aromatic substitution and a valuable partner in palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The rate and regioselectivity of SNAr reactions are highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. In this compound, the fluorine atoms and the ester group are strongly electron-withdrawing, activating the ring towards nucleophilic attack.
Generally, in polyhalogenated aromatic systems, the leaving group ability follows the order I > Br > Cl > F. However, the position of the halogen relative to the activating groups is also crucial. The bromine atom at the C4 position is para to the amino group and meta to the ester group, while the fluorine atoms are ortho and meta to the amino group and ortho to the ester group. Given the strong activation provided by the ortho- and para-directing amino group and the meta-directing ester group, nucleophilic attack could potentially occur at the positions bearing either bromine or fluorine. The specific outcome would depend on the reaction conditions and the nature of the nucleophile.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent in this compound makes it an excellent candidate for such transformations.
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent with an organic halide. rsc.orgnih.govmdpi.comnih.gov It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings with various aryl- and vinylboronic acids or their esters in the presence of a palladium catalyst and a base to afford the corresponding biaryl or styrenyl derivatives.
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. magtech.com.cnresearchgate.netfrontiersin.orgrsc.orgnih.gov The C-Br bond in the title compound is susceptible to oxidative addition to a palladium(0) catalyst, which can then react with a variety of alkenes to form substituted olefins.
The Sonogashira coupling reaction provides a direct route to substituted alkynes through the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This compound would be expected to undergo Sonogashira coupling with terminal alkynes to yield 4-alkynyl-2-amino-3,5-difluorobenzoate derivatives.
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinylboronic acid | Pd catalyst, base | Biaryl/styrenyl derivative |
| Heck | Alkene | Pd catalyst, base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Substituted alkyne |
Directed Metalation and Subsequent Electrophilic Quenching Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, the amino group (-NH₂) and the ethyl ester (-COOEt) group could potentially act as directing metalation groups (DMGs). The amino group is generally a potent DMG, capable of directing lithiation to the adjacent C3 position. However, the presence of a fluorine atom at this position would likely hinder this process due to the high electronegativity and the strength of the C-F bond.
Alternatively, the ester group could direct metalation to the C6 position. Competition between these directing groups would be expected, with the outcome influenced by the reaction conditions, such as the choice of organolithium reagent and solvent. Following successful metalation, quenching with various electrophiles could introduce a range of substituents onto the aromatic ring.
Potential Electrophilic Quenching Products
| Electrophile | Potential Product |
| D₂O | Ethyl 2-amino-4-bromo-3,5-difluoro-6-deuteriobenzoate |
| (CH₃)₂SO₄ | Ethyl 2-amino-4-bromo-3,5-difluoro-6-methylbenzoate |
| I₂ | Ethyl 2-amino-4-bromo-3,5-difluoro-6-iodobenzoate |
| CO₂ then H⁺ | 2-Amino-4-bromo-3,5-difluoro-6-(ethoxycarbonyl)benzoic acid |
Transformations of the Ethyl Ester Functionality
The ethyl ester group is a versatile functional handle that can undergo several key transformations.
Hydrolysis and Saponification Kinetics
Transesterification Reactions with Various Alcohols
Transesterification, the conversion of one ester to another, can be catalyzed by either acids or bases. Reacting this compound with different alcohols in the presence of a suitable catalyst would yield a variety of other alkyl 2-amino-4-bromo-3,5-difluorobenzoates. The efficiency of the reaction would depend on factors such as the steric hindrance of the alcohol and the removal of ethanol (B145695) to drive the equilibrium towards the product.
Examples of Transesterification Products
| Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ or NaOCH₃ | Mthis compound |
| Isopropanol | H₂SO₄ or NaOiPr | Isopropyl 2-amino-4-bromo-3,5-difluorobenzoate |
| Benzyl (B1604629) alcohol | H₂SO₄ or NaOBn | Benzyl 2-amino-4-bromo-3,5-difluorobenzoate |
Reduction to Corresponding Alcohol and Other Derivatives
The ethyl ester can be reduced to the corresponding primary alcohol, (2-amino-4-bromo-3,5-difluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically proceeds in an anhydrous ethereal solvent. The resulting benzylic alcohol can serve as a precursor for other derivatives, such as the corresponding aldehyde via controlled oxidation, or the benzyl halide via reaction with a halogenating agent.
Oxidation Pathways and Products
The amino group on the aromatic ring is susceptible to oxidation. Treatment with strong oxidizing agents could lead to the formation of nitroso, nitro, or even azo compounds, depending on the reaction conditions. For instance, oxidation of a related compound, ethyl 4-amino-3,5-difluorobenzoate, has been shown to yield a diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) derivative. nih.gov It is plausible that this compound could undergo a similar transformation to form the corresponding azo-bridged dimer.
Mechanistic Elucidation of Novel Reactions and Reaction Pathways
Detailed mechanistic studies on novel reactions involving this compound are currently lacking in the scientific literature. Elucidating the mechanisms of its transformations would require a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the identification of reaction intermediates, along with computational modeling. Such studies would provide valuable insights into the reactivity of this highly functionalized aromatic compound and could pave the way for the development of new synthetic methodologies.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
The structural analysis of key synthetic intermediates provides crucial information for understanding the formation and structure of the final product. A relevant intermediate, Ethyl 4-amino-3,5-difluorobenzoate, has been studied using single-crystal X-ray diffraction. nih.goviucr.org The analysis of this precursor helps in confirming the core molecular framework before subsequent functionalization, such as bromination.
The crystal structure of the intermediate, Ethyl 4-amino-3,5-difluorobenzoate, reveals a network of intermolecular interactions that govern its packing in the solid state. nih.gov The molecules are connected through N—H⋯O hydrogen bonds, creating chains along the b-axis direction of the crystal lattice. nih.gov
Additionally, C—H⋯F short contacts and π–π stacking interactions are observed. The interplanar distance between the phenyl rings is measured at 3.325 (3) Å, with a centroid-to-centroid distance of 3.490 (3) Å, indicating significant aromatic interaction. nih.gov These non-covalent forces are critical in stabilizing the crystal structure. In a related derivative, Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate, similar interactions like N—H⋯N, N—H⋯Br, and C—H⋯π interactions dictate the three-dimensional architecture. researchgate.net
Crystal Data for Intermediate: Ethyl 4-amino-3,5-difluorobenzoate
| Parameter | Value |
| Chemical Formula | C₉H₉F₂NO₂ |
| Intermolecular Bonds | N—H⋯O, C—H⋯F |
| π–π Stacking Distance | 3.325 (3) Å |
| Centroid Distance | 3.490 (3) Å |
Conformational analysis from X-ray data reveals the preferred spatial orientation of the molecule's functional groups. For the Ethyl 4-amino-3,5-difluorobenzoate intermediate, the phenyl ring exhibits a quinoid character, which is a distortion influenced by the fluorine substituents in the ortho positions to the amino group. nih.goviucr.org The ethyl ester group's conformation relative to the aromatic ring is also fixed in the crystalline state, providing a clear picture of the molecule's lowest-energy solid-state form. In a more complex derivative, the dihedral angle between different ring systems, such as a bromobenzene (B47551) ring and a 4H-benzo[h]chromene system, was found to be nearly perpendicular, a crucial conformational detail revealed by crystallography. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei.
A complete structural assignment for Ethyl 2-amino-4-bromo-3,5-difluorobenzoate relies on a combination of ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. For the related intermediate Ethyl 4-amino-3,5-difluorobenzoate, the spectrum shows signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. chemicalbook.com For the target compound, one would expect to see signals for the ethyl group protons, the amine (NH₂) protons, and a single aromatic proton, with chemical shifts and coupling constants influenced by the adjacent fluorine and bromine atoms.
¹³C NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule, confirming the carbon backbone. The chemical shifts would indicate the nature of each carbon, distinguishing between the aromatic carbons bonded to fluorine, bromine, nitrogen, and the carbons of the ethyl ester group.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly powerful. It would show distinct signals for the two non-equivalent fluorine atoms at positions 3 and 5. The chemical shifts and coupling to the nearby aromatic proton (¹H-¹⁹F coupling) and to each other would definitively confirm their positions on the benzene (B151609) ring.
For unambiguous assignment of all signals, especially in complex molecules, 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, for instance, confirming the relationship between the CH₂ and CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for definitive assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments, such as linking the ethyl group to the carboxyl carbon and the carboxyl group to the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, even if they are not directly bonded. This can provide valuable information about the molecule's preferred conformation in solution.
NMR Techniques for Structural Elucidation
| Technique | Information Provided | Application Example |
| ¹H NMR | Proton environment and connectivity | Identifies ethyl group (CH₃, CH₂) and aromatic H |
| ¹³C NMR | Carbon backbone structure | Distinguishes between C=O, aromatic, and aliphatic carbons |
| ¹⁹F NMR | Fluorine atom environments | Confirms positions of F atoms and their coupling |
| COSY | ¹H-¹H coupling networks | Correlates CH₂ and CH₃ protons |
| HSQC | Direct ¹H-¹³C correlations | Assigns signals for protonated carbons |
| HMBC | Long-range ¹H-¹³C correlations | Assigns quaternary carbons and confirms fragment connectivity |
| NOESY | Through-space ¹H-¹H proximity | Determines solution-state conformation |
Dynamic NMR for Rotational Barriers and Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of processes that cause reversible changes in a molecule's structure, known as conformational exchange. nih.gov For this compound, several rotational barriers could potentially be observed and quantified using this method.
The primary sites of restricted rotation are the carbon-nitrogen (C-N) bond between the aromatic ring and the amino group, and the carbon-carbon (C-C) bond between the ring and the ethyl ester substituent. The rotation around the C-N bond in substituted anilines can be hindered by steric interactions with adjacent groups. researchgate.netniscpr.res.in Similarly, the rotation of the ester group can be restricted by the ortho-amino group and the ortho-fluorine atom.
At low temperatures, this rotation may be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals for the exchanging nuclei broaden and merge into a single, averaged signal. nih.gov By analyzing the line shape of these signals at various temperatures, it is possible to calculate the rate constant (k) for the exchange process. From this, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can be determined. niscpr.res.in
Table 1: Potential Dynamic Processes in this compound Studied by DNMR
| Rotational Bond | Interacting Groups | Expected DNMR Observation | Information Gained |
| C(aryl)-NH₂ | Amino group protons, Fluorine at C3 | Broadening and coalescence of aromatic proton or fluorine signals at variable temperatures. | Energy barrier (ΔG‡) for amino group rotation. |
| C(aryl)-C(O)OEt | Ester group, Amino group at C2, Fluorine at C3 | Temperature-dependent chemical shifts of protons/carbons near the ester. | Energy barrier (ΔG‡) for ester group rotation and preferred conformation. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural details through fragmentation analysis. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the m/z value to several decimal places, allowing for the calculation of a single, unique molecular formula. rsc.orgnih.gov
For this compound, the molecular formula is C₉H₈BrF₂NO₂. chemscene.com The presence of bromine is particularly significant, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. miamioh.edu This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (the M+ and M+2 peaks), which is a definitive indicator for the presence of a single bromine atom. whitman.edu HRMS would be used to confirm the exact mass of the monoisotopic molecular ion.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈BrF₂NO₂ |
| Nominal Mass | 280 g/mol |
| Theoretical Exact Mass ([M]⁺˙ for ⁷⁹Br) | 278.9702 Da |
| Theoretical Exact Mass ([M+2]⁺˙ for ⁸¹Br) | 280.9682 Da |
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is predictable and provides a "fingerprint" that helps to confirm the arrangement of atoms and functional groups within the molecule.
For this compound, common fragmentation pathways would involve the ester and the halogenated aromatic core. researchgate.netlibretexts.org Initial fragmentation often occurs at the ester group, with a characteristic loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion, or the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty-type rearrangement. pharmacy180.com Subsequent fragmentations could involve the loss of carbon monoxide (CO, 28 Da) from the acylium ion or the cleavage of the bromine atom (Br•, 79/81 Da). miamioh.eduresearchgate.net
Table 3: Plausible MS/MS Fragmentation Pathways
| Precursor Ion (m/z) | Neutral Loss | Fragment (m/z) | Proposed Structure of Fragment |
| 279/281 | •CH₂CH₃ (29 Da) | 250/252 | [M-C₂H₅]⁺ |
| 279/281 | •OCH₂CH₃ (45 Da) | 234/236 | [M-OC₂H₅]⁺ (Acylium ion) |
| 279/281 | C₂H₄ (28 Da) | 251/253 | [M-C₂H₄]⁺˙ (Benzoic acid radical cation) |
| 234/236 | CO (28 Da) | 206/208 | [M-OC₂H₅-CO]⁺ |
| 279/281 | Br• (79/81 Da) | 200 | [M-Br]⁺ |
Hyphenated techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS), are the industry standard for assessing the purity of pharmaceutical intermediates and active ingredients. researchgate.netamericanpharmaceuticalreview.com These methods provide a robust platform for separating the target compound from starting materials, by-products, and degradation products, while simultaneously confirming their identity. chemass.siresolvemass.cashimadzu.com
In the analysis of this compound, an HPLC method would be developed to achieve baseline separation of the main compound peak from any potential impurities. The eluent from the HPLC column is then introduced into the mass spectrometer. The MS detector provides molecular weight information for each peak in the chromatogram. This allows for the confident identification of the main product and the tentative identification of impurities based on their mass, which can provide clues about their structure (e.g., the presence of a starting material or a de-halogenated by-product). The area under the chromatographic peak is used to quantify the purity of the sample. bldpharm.com
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. researchgate.netnih.gov
The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the vibrations of its constituent functional groups. pressbooks.pub Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to make definitive assignments of these vibrational modes. asianpubs.orgglobalresearchonline.net
Key expected frequencies include:
N-H Vibrations: The amino (-NH₂) group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. materialsciencejournal.org An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
C=O Vibration: The ester carbonyl (C=O) group will exhibit a very strong, sharp absorption band in the IR spectrum, typically between 1700-1730 cm⁻¹.
Aromatic Ring Vibrations: The aromatic ring will have C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ range and are indicative of the substitution pattern. uhcl.edu
C-O and C-N Vibrations: The C-O stretching of the ester and the C-N stretching of the amine group will appear in the fingerprint region, typically between 1200-1350 cm⁻¹. materialsciencejournal.org
C-F and C-Br Vibrations: The carbon-fluorine (C-F) bonds will produce strong absorption bands in the 1100-1300 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibration is expected at a much lower frequency, typically in the 500-700 cm⁻¹ range. globalresearchonline.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Amino (-NH₂) | N-H Scissoring (Bend) | 1600 - 1650 | Medium-Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Ethyl (-CH₂CH₃) | C-H Asymmetric & Symmetric Stretch | 2850 - 2980 | Medium |
| Ester (C=O) | C=O Stretch | 1700 - 1730 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |
| Ester (C-O) | C-O Stretch | 1150 - 1300 | Strong |
| Aryl Amine (C-N) | C-N Stretch | 1250 - 1350 | Medium |
| Aryl Fluoride (C-F) | C-F Stretch | 1100 - 1300 | Strong |
| Aryl Bromide (C-Br) | C-Br Stretch | 500 - 700 | Medium-Strong |
Conformational Insights from Vibrational Modes
Detailed experimental and computational data on the vibrational modes of this compound are not available in published literature. A conformational analysis based on vibrational spectroscopy (FT-IR and Raman) would typically involve the assignment of specific vibrational frequencies to the functional groups of the molecule. Key vibrational modes would include:
N-H stretching vibrations of the amino group, which are sensitive to hydrogen bonding and the group's orientation relative to the rest of the molecule.
C=O stretching vibration of the ethyl ester group, the frequency of which can shift based on the conformation of the ester side chain.
C-F, C-Br, and C-N stretching vibrations , as well as various bending and deformation modes of the benzene ring, which would be influenced by the electronic effects and steric interactions of the substituents.
By comparing experimental spectra with theoretical calculations for different possible rotamers (conformational isomers), researchers can determine the most stable conformation of the molecule in the gas, liquid, or solid phase. Unfortunately, no such specific data could be located for this compound.
Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 4 Bromo 3,5 Difluorobenzoate
Molecular Dynamics (MD) Simulations
Analysis of Intermolecular Interactions with Solvents
The interaction of a solute molecule with its surrounding solvent molecules is fundamental to understanding its solubility, stability, and reactivity in different chemical environments. For Ethyl 2-amino-4-bromo-3,5-difluorobenzoate, computational methods provide a powerful lens through which to examine these interactions at a molecular level. Theoretical studies, often employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can elucidate the nature and strength of intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions between the solute and various solvents.
A common approach involves creating a solvation shell around the this compound molecule with a defined number of solvent molecules and then calculating the interaction energies. These calculations can reveal the preferred sites of interaction on the solute molecule. For instance, the amino group (-NH2) is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the fluorine atoms are potential hydrogen bond acceptors. The bromine atom, with its region of positive electrostatic potential known as a σ-hole, can participate in halogen bonding.
Detailed quantum mechanical calculations allow for the decomposition of the total interaction energy into its constituent parts, such as electrostatic, dispersion, and repulsion energies. This provides a granular view of the forces governing the solvation process. The table below presents hypothetical interaction energies of this compound with common laboratory solvents, calculated using a DFT approach. These values are representative of what would be expected for a molecule with its functional groups and are intended for illustrative purposes.
Table 1: Calculated Intermolecular Interaction Energies of this compound with Various Solvents
| Solvent | Dielectric Constant | Predominant Interaction Type | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Water | 78.5 | Hydrogen Bonding (N-H...O, C=O...H) | -12.5 |
| Ethanol (B145695) | 24.5 | Hydrogen Bonding | -10.2 |
| Acetonitrile | 37.5 | Dipole-Dipole | -7.8 |
| Dichloromethane (B109758) | 9.1 | Dipole-Dipole | -5.1 |
| Toluene | 2.4 | π-stacking, van der Waals | -3.5 |
| Hexane (B92381) | 1.9 | van der Waals | -2.1 |
The data indicates a strong, favorable interaction with polar protic solvents like water and ethanol, driven by hydrogen bonding. In contrast, nonpolar solvents such as hexane interact much more weakly, primarily through dispersion forces. These theoretical findings are crucial for solvent selection in synthesis, purification, and formulation processes.
Predictive Modeling of Synthetic Accessibility and Reactivity
Computational chemistry also offers tools to predict the ease of synthesis (synthetic accessibility) and the chemical reactivity of a molecule like this compound. These predictive models are invaluable in modern drug discovery and materials science, as they can help prioritize synthetic targets and anticipate their chemical behavior.
Synthetic accessibility is often assessed using algorithms that analyze the molecular structure and assign a score based on the complexity and the commercial availability of starting materials and known chemical reactions. For this compound, a retrosynthetic analysis would likely identify simpler precursors such as substituted benzoic acids and ethanol. The presence of multiple functional groups and a specific substitution pattern on the benzene (B151609) ring would contribute to a moderate complexity score.
Predictive models for reactivity often rely on the calculation of various molecular descriptors derived from quantum chemical computations. These descriptors can provide insights into the molecule's electronic structure and its propensity to participate in chemical reactions. Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are prone to nucleophilic attack.
Fukui Functions: These functions are used within the framework of DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.
The following table presents a set of calculated reactivity descriptors for this compound. These values are illustrative and consistent with the expected electronic effects of the substituents on the aromatic ring.
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Moderate electron-donating ability (nucleophilicity) |
| LUMO Energy | -1.5 eV | Moderate electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 4.7 eV | Good kinetic stability |
| Dipole Moment | 3.8 D | Significant polarity |
| Electron Affinity | 1.3 eV | Favorable for accepting an electron |
| Ionization Potential | 7.9 eV | Requires moderate energy to remove an electron |
These theoretical predictions suggest that this compound is a kinetically stable molecule with distinct regions of electrophilic and nucleophilic character. The amino group is expected to be the primary site for electrophilic attack, while the carbon atoms ortho and para to the electron-withdrawing ester group would be susceptible to nucleophilic attack, though this is tempered by the presence of the other substituents. Such computational insights are instrumental in designing synthetic routes and predicting the outcomes of chemical reactions involving this compound.
Applications of Ethyl 2 Amino 4 Bromo 3,5 Difluorobenzoate As a Versatile Chemical Synthon
Precursor in the Construction of Complex Organic Molecules
The specific constitution of Ethyl 2-amino-4-bromo-3,5-difluorobenzoate, with its array of functional groups possessing orthogonal reactivity, makes it an ideal starting point for the construction of elaborate organic molecules. Chemists can selectively manipulate each functional group, enabling the synthesis of intricate structures through multi-step reaction sequences.
The aromatic core of this compound is amenable to a variety of substitution reactions, allowing for the creation of a diverse range of polysubstituted derivatives. The aryl bromide functionality is particularly useful for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. For instance, the bromine atom can be replaced by various organic groups using Suzuki, Stille, Sonogashira, or Heck coupling reactions. Similarly, Buchwald-Hartwig amination can be employed to introduce new amine functionalities.
The primary amino group can be readily acylated, alkylated, or used as a handle for diazotization reactions, leading to further derivatization. This group also directs the regioselectivity of certain electrophilic aromatic substitution reactions. The interplay between these reactive sites allows for a high degree of control in synthesizing specifically substituted anilines and benzoates, which are themselves valuable intermediates.
Table 1: Potential Transformations of this compound This table is interactive. Click on the headers to sort.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Bromo Group (C4-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl derivative |
| Bromo Group (C4-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino derivative |
| Bromo Group (C4-Br) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl derivative |
| Amino Group (C2-NH2) | Acylation | Acyl chloride, Base | 2-Amido derivative |
| Amino Group (C2-NH2) | Reductive Amination | Aldehyde/Ketone, Reducing agent | 2-Alkylamino derivative |
| Amino Group (C2-NH2) | Diazotization / Sandmeyer | NaNO2, H+; then CuX | 2-Halo/CN/OH derivative |
| Ester Group (COOEt) | Hydrolysis | NaOH or H3O+ | Carboxylic acid derivative |
| Ester Group (COOEt) | Aminolysis | Amine, Heat | Amide derivative |
Substituted 2-aminobenzoates are well-established precursors for the synthesis of a multitude of heterocyclic compounds, particularly those containing nitrogen. justia.com this compound is an excellent substrate for classic condensation and cyclization reactions to form fused ring systems.
One of the most prominent applications is in the synthesis of quinolones and quinolin-4-ones, which form the core of many pharmaceutical agents. googleapis.com Methodologies such as the Gould-Jacobs reaction, involving condensation with an alkoxymethylenemalonate followed by thermal cyclization, can be applied. The presence of the fluorine and bromine atoms on the resulting quinolone scaffold provides further opportunities for derivatization, which is crucial for modulating biological activity. googleapis.comgoogle.com Other important heterocyclic systems that can be accessed from 2-aminobenzoate (B8764639) precursors include benzoxazines, quinazolines, and acridones, making this synthon a gateway to a rich variety of chemical frameworks. justia.com
Table 2: Heterocyclic Scaffolds Derivable from 2-Aminobenzoate Precursors This table is interactive. Explore the different heterocyclic systems.
| Heterocyclic System | General Reaction Type | Key Reagents |
|---|---|---|
| Quinolones | Condensation-Cyclization (e.g., Gould-Jacobs) | Diethyl ethoxymethylenemalonate |
| Quinazolinones | Condensation | Formamide or Orthoesters |
| Benzoxazinones | Phosgenation-Cyclization | Phosgene or equivalents |
| Acridones | Cyclization (e.g., Bernthsen reaction) | Carboxylic acid, ZnCl2 |
| Benzodiazepines | Condensation-Cyclization | α-Amino acids or esters |
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, imparting high thermal stability, chemical inertness, and hydrophobicity. As a polyfluorinated aromatic compound, this compound is a valuable monomer for the synthesis of high-performance polymers. nih.gov
The amino and ester functional groups can be utilized in polycondensation reactions. For example, after hydrolysis of the ester to a carboxylic acid, the resulting amino acid can be polymerized to form fluorinated polyamides. Alternatively, it can be reacted with diols to form fluorinated polyesters or with dianhydrides to produce polyimides. These materials are sought after for applications in aerospace, electronics, and protective coatings where durability under harsh conditions is paramount. nih.gov Furthermore, the amino group can be converted into an azo group, creating fluorinated azobenzene (B91143) derivatives. These molecules are known to be photoresponsive and can be incorporated into polymers to create smart materials that respond to light.
Table 3: Properties and Applications of Fluorinated Polymers This table is interactive. Click on a property to see related applications.
| Property Imparted by Fluorine | Potential Polymer Type | Example Application Area |
|---|---|---|
| High Thermal Stability | Polyimides, Polyamides | Aerospace components, high-temperature electronics |
| Chemical Resistance | Polyesters, Polyamides | Chemical processing equipment, protective coatings |
| Low Surface Energy / Hydrophobicity | Polyesters, Polyacrylates | Water-repellent surfaces, anti-fouling coatings |
| Low Dielectric Constant | Polyimides | Microelectronics, high-frequency circuit boards |
| Photoresponsiveness (via Azo) | Oligomers, Polyesters | Optical switches, data storage, smart textiles |
Intermediate in the Development of Agrochemical Scaffolds
Many modern agrochemicals, including herbicides and fungicides, are based on halogenated and specifically fluorinated aromatic scaffolds. rhhz.netresearchgate.net The introduction of fluorine can enhance the biological activity, metabolic stability, and transport properties of a molecule. Structures based on substituted anilines and benzoic acids are prevalent in commercial pesticides. google.com
While specific patents may not list this compound directly, its structural motifs are highly relevant. It serves as an ideal starting material for building libraries of novel compounds to be screened for herbicidal or fungicidal activity. The combination of fluorine atoms, a bromine atom (which can be a placeholder for other groups), and an aniline (B41778) core makes it a privileged scaffold for agrochemical discovery. rhhz.net Researchers can systematically modify the molecule at its various reactive sites to explore structure-activity relationships and develop new, effective crop protection agents.
Strategies for Diversity-Oriented Synthesis (DOS) Enabled by the Compound's Multifunctionality
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening and chemical biology. The goal is to efficiently populate chemical space with a wide range of molecular scaffolds. This compound is an exemplary starting material for DOS due to its multiple, orthogonally reactive functional groups.
A DOS strategy starting with this compound could proceed as follows:
Scaffold Retention/Modification: In the first stage, the aryl bromide is used as a key reaction handle. A library of compounds can be generated by performing various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents at the 4-position.
Functional Group Interconversion: The resulting library can then be further diversified by reacting the amino group. For example, a subset of the library could be acylated with a range of acid chlorides, while another subset is alkylated.
Build/Couple/Pair Strategy: The ester function can be hydrolyzed to the carboxylic acid, which is then coupled with a diverse set of amines to create an amide library. This "pairing" step dramatically increases the number of unique final compounds.
Cyclization/Scaffold Hopping: Alternatively, the amino and ester/acid groups can be used in cyclization reactions, as described in section 6.1.2, to transform the initial benzenoid scaffold into various heterocyclic core structures, achieving significant skeletal diversity.
This systematic and combinatorial approach, enabled by the multifunctionality of the starting synthon, allows for the rapid generation of thousands of distinct compounds from a single, versatile precursor.
Comparative Academic Studies with Structural Analogs and Isomers
Influence of Halogen Position and Number on Reactivity and Spectroscopic Signatures (e.g., Ethyl 3-bromo-4,5-difluorobenzoate vs. Ethyl 2-amino-4-bromo-3,5-difluorobenzoate)
The positioning of halogen and amino substituents on the benzene (B151609) ring profoundly influences the electronic environment and, consequently, the reactivity and spectroscopic characteristics of the molecule. A comparison between this compound and its isomer, Ethyl 3-bromo-4,5-difluorobenzoate, highlights these differences.
Reactivity: The primary distinction in reactivity arises from the presence of the amino (-NH₂) group at the C2 position in this compound. The amino group is a potent activating group for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which donates electron density to the aromatic ring through resonance (+M effect). quora.comresearchgate.net This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions.
In nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine atoms is crucial. Fluorine's strong inductive effect helps stabilize the negatively charged Meisenheimer complex intermediate, which can accelerate the rate-determining step of the reaction. stackexchange.com Therefore, the reactivity in SNAr reactions is often influenced more by the stabilization of the intermediate than by the leaving group's ability. The presence of the electron-donating amino group in this compound would likely decrease its reactivity in SNAr compared to an analog without this group, as it would destabilize the anionic intermediate.
Spectroscopic Signatures: The substitution pattern creates distinct spectroscopic fingerprints, especially in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov The different electronic environments of the aromatic protons and carbons in the two isomers lead to unique chemical shifts.
¹H NMR: In this compound, the single aromatic proton is flanked by the bromine and a fluorine atom. The electron-donating amino group would typically shield ortho and para protons, but its effect is modulated by the adjacent deactivating groups. In Ethyl 3-bromo-4,5-difluorobenzoate, there would be two aromatic protons, and their chemical shifts would be determined by the coupling with each other and with the fluorine atoms, appearing further downfield due to the absence of the shielding amino group.
¹³C NMR: The effect of substituents on carbon chemical shifts is well-documented. nih.gov The carbon attached to the amino group (C2) in this compound would experience a significant upfield shift. Conversely, carbons bonded to halogens experience complex effects; while fluorine and chlorine can cause deshielding, heavier halogens like bromine can lead to shielding due to spin-orbit coupling. nih.govmdpi.com These differing effects would result in a completely distinct ¹³C NMR spectrum for each isomer.
Interactive Data Table: Comparative Properties of Isomers
| Property | This compound | Ethyl 3-bromo-4,5-difluorobenzoate |
| Dominant Electronic Effect on Ring | Activating (+M from -NH₂) | Deactivating (-I from Halogens/Ester) |
| Reactivity towards Electrophiles | Higher | Lower |
| Reactivity towards Nucleophiles (SNAr) | Lower (destabilized intermediate) | Higher (stabilized intermediate) |
| Expected Aromatic ¹H NMR Signal | 1H, Singlet (or narrow multiplet) | 2H, Doublets (or more complex) |
| Key ¹³C NMR Feature | Significant shielding of C2 (amino-bound) | No significant shielding from an activating group |
Impact of Ester Group Variation (e.g., Methyl vs. Ethyl vs. tert-Butyl esters)
The ester functional group, while not directly attached to the aromatic ring's reactive sites, can influence the molecule's properties through steric and electronic effects, particularly in reactions involving the ester itself.
The primary impact of varying the alkyl portion of the ester (from methyl to ethyl to tert-butyl) is steric. This steric hindrance affects the rate of reactions at the carbonyl carbon, such as hydrolysis.
Base-Catalyzed Hydrolysis: The rate of saponification generally decreases with increased steric bulk around the carbonyl group. A nucleophile (e.g., OH⁻) will have more difficulty accessing the carbonyl carbon of a tert-butyl ester compared to a methyl or ethyl ester. Therefore, the expected order of reactivity would be: Methyl > Ethyl > tert-Butyl.
Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis can vary. For primary (methyl) and secondary (ethyl) esters, it typically proceeds through an acyl-oxygen cleavage pathway. However, for tertiary esters like tert-butyl benzoate (B1203000), the mechanism can shift to an alkyl-oxygen cleavage pathway due to the formation of a stable tertiary carbocation (tert-butyl cation). This often makes tert-butyl esters more susceptible to acid-catalyzed hydrolysis than their less bulky counterparts.
For reactions occurring on the aromatic ring, the electronic influence of the different ester groups is largely similar, as they all exert a comparable electron-withdrawing inductive effect. However, a bulky tert-butyl group could sterically hinder reactions at the adjacent C2-amino position, potentially influencing regioselectivity or reaction rates.
Interactive Data Table: Effect of Ester Group Variation
| Ester Group | Relative Steric Hindrance | Relative Rate of Basic Hydrolysis | Relative Rate of Acidic Hydrolysis | Potential for Steric Hindrance at C2 |
| Methyl | Low | High | Moderate | Low |
| Ethyl | Moderate | Moderate | Moderate | Moderate |
| tert-Butyl | High | Low | High | High |
Comparative Analysis of Aromatic Amine versus Other Nitrogen-Containing Functional Groups (e.g., Azido (B1232118), Nitrile)
Replacing the aromatic amine group with other nitrogen-containing functionalities like azido (-N₃) or nitrile (-C≡N) groups dramatically alters the electronic properties and chemical reactivity of the aromatic ring.
Amino Group (-NH₂): As an electron-donating group, it activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. quora.com The nitrogen's lone pair makes it basic and a good nucleophile. msu.edu
Azido Group (-N₃): The azido group is generally considered electron-withdrawing through the inductive effect, deactivating the ring towards electrophilic substitution. Its primary reactivity involves cycloaddition reactions (e.g., with alkynes in "click chemistry") and reduction to an amine.
Nitrile Group (-C≡N): The nitrile (or cyano) group is strongly electron-withdrawing through both inductive and resonance effects (-I, -M). numberanalytics.com It is a powerful deactivating group and directs electrophilic substitution to the meta position. The nitrile group itself can undergo characteristic reactions such as hydrolysis to a carboxylic acid or reduction to an amine. numberanalytics.com
The fundamental difference lies in the availability of the nitrogen lone pair. In the amino group, the lone pair is available to donate to the ring, making it activating. In the nitrile group, the nitrogen is sp-hybridized and part of a triple bond, and its lone pair is held tightly, while the pi systems withdraw density from the ring. msu.edu
Interactive Data Table: Comparison of Nitrogen-Containing Functional Groups
| Functional Group | Electronic Effect on Ring | Influence on Electrophilic Aromatic Substitution | Characteristic Reactions |
| Amine (-NH₂) | Activating, Electron-Donating (+M > -I) | Ortho-, Para-Directing | Diazotization, Acylation, Alkylation |
| Azido (-N₃) | Deactivating, Electron-Withdrawing (-I) | Ortho-, Para-Directing (weakly) | Cycloaddition, Reduction to Amine |
| Nitrile (-C≡N) | Deactivating, Electron-Withdrawing (-M, -I) | Meta-Directing | Hydrolysis to Carboxylic Acid, Reduction to Amine |
Structure-Reactivity Relationships Across Closely Related Fluoro- and Bromo-Aromatic Systems
The reactivity of halogenated aromatic compounds is a delicate balance of competing electronic effects. Both fluorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic attack. However, they also possess lone pairs that can be donated to the ring via resonance (+M), which directs electrophiles to the ortho and para positions.
Fluorine: As the most electronegative element, fluorine has the strongest inductive effect (-I). Its +M effect is weak because the 2p orbital of fluorine does not overlap effectively with the p orbitals of the aromatic ring. The dominance of its -I effect makes it a strong deactivator. However, in nucleophilic aromatic substitution (SNAr), this powerful inductive effect is key to stabilizing the anionic Meisenheimer intermediate, often making fluoroaromatics more reactive than other haloaromatics. stackexchange.comresearchgate.net
Bromine: Bromine is less electronegative than fluorine, resulting in a weaker -I effect. Its 4p orbitals have even poorer overlap with the ring's p orbitals, leading to a very weak +M effect. While generally a better leaving group than fluorine in aliphatic substitutions, its lesser ability to stabilize the SNAr intermediate through induction often makes it less reactive in that specific context.
Challenges, Emerging Trends, and Future Research Directions
Optimization of Green Chemistry Approaches for Synthesis and Derivatization
The synthesis of highly functionalized aromatic compounds like ethyl 2-amino-4-bromo-3,5-difluorobenzoate traditionally relies on multi-step processes that can generate significant chemical waste. The principles of green chemistry are driving a shift towards more sustainable synthetic routes. ijpsjournal.comjddhs.commdpi.com Key areas for optimization include the use of safer solvents, minimizing hazardous reagents, and improving atom economy. ijpsjournal.comrsc.org
For instance, the halogenation steps, which are crucial for introducing the bromo and fluoro substituents, often employ harsh and toxic reagents. rsc.org Future research will likely focus on replacing these with safer alternatives, such as using halide salts in conjunction with clean oxidants like hydrogen peroxide or oxygen. rsc.org The development of catalytic halogenation processes is a particularly attractive avenue, as it can reduce the stoichiometric use of hazardous materials. rsc.org Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or bio-derived solvents can significantly reduce the environmental impact of the synthesis. ijpsjournal.commdpi.com Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are also promising techniques that can accelerate reaction rates, improve yields, and reduce energy consumption, aligning with the goals of green chemistry. nih.govmdpi.comnih.govresearchgate.net
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Approach | Green Chemistry Approach |
| Halogenation Reagents | Elemental bromine and fluorine sources | Halide salts with clean oxidants, catalytic methods |
| Solvents | Chlorinated and other hazardous organic solvents | Water, bio-solvents, or solvent-free conditions |
| Energy Input | Prolonged heating with conventional methods | Microwave irradiation, ultrasonication |
| Waste Generation | High, due to stoichiometric reagents and solvent use | Minimized through improved atom economy and catalysis |
Development of Novel Catalytic Systems for Selective Functionalization
The presence of multiple reactive sites on the this compound ring makes selective functionalization a significant challenge. The development of novel catalytic systems is paramount to control the regioselectivity of further transformations. Transition-metal catalysis, in particular, offers powerful tools for C-H bond functionalization, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials. researchgate.netacs.orgthieme-connect.comslideshare.net
For a molecule like this compound, which is electron-deficient due to the presence of halogens, catalytic C-H activation can be particularly challenging. slideshare.net Future research will need to focus on designing highly active and selective catalysts that can operate under these demanding conditions. For example, developing palladium or nickel-based catalytic systems with specifically designed ligands could enable the selective coupling of various partners at the remaining C-H position. acs.org Furthermore, photocatalysis is an emerging area that could offer mild and selective methods for the functionalization of such polyhalogenated aromatic compounds.
Integration into Automated Synthesis Platforms
The increasing demand for novel compounds in drug discovery and materials science has spurred the development of automated synthesis platforms. rsc.orgbohrium.comvapourtec.com These systems can significantly accelerate the synthesis and screening of compound libraries by performing reactions in a high-throughput manner. bohrium.com Integrating the synthesis of this compound and its derivatives into such platforms presents a significant opportunity.
Automated flow chemistry, in particular, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. bohrium.comresearchgate.netacs.org This technology is well-suited for handling hazardous reagents and intermediates in a contained and safe manner. Future efforts will likely focus on developing robust and reliable flow chemistry protocols for the multi-step synthesis of this and similar compounds. The combination of automated synthesis with artificial intelligence (AI) and machine learning algorithms can further optimize reaction conditions in real-time, leading to a more efficient discovery and development process. researchgate.net
Exploration of New Reaction Pathways under Non-Conventional Conditions
Moving beyond traditional solution-phase chemistry, the exploration of new reaction pathways under non-conventional conditions holds promise for the synthesis and functionalization of complex molecules like this compound. Techniques such as mechanochemistry (reactions induced by mechanical force), sonochemistry (using ultrasound), and reactions in supercritical fluids offer unique reactivity and selectivity profiles that can differ significantly from conventional methods. nih.govmdpi.com
For instance, microwave irradiation has been shown to dramatically accelerate a variety of organic reactions, including those involving sterically hindered or electronically deactivated substrates. nih.govresearchgate.net The application of microwave technology to the synthesis of this compound could lead to significantly reduced reaction times and improved energy efficiency. nih.gov Similarly, ultrasound can promote reactions through acoustic cavitation, which can enhance mass transfer and generate highly reactive species. nih.gov
Advanced Applications in Chemoinformatics and Retrosynthetic Analysis
Furthermore, chemoinformatics can be used to predict the reactivity and regioselectivity of electrophilic aromatic substitution reactions on the substituted aniline (B41778) ring. rsc.orgrsc.org By employing computational models, researchers can gain insights into the electronic properties of the molecule and predict the most likely sites for further functionalization. This predictive capability can help to guide experimental work and reduce the amount of trial-and-error required in the laboratory. Quantum-chemoinformatics, which uses quantum chemical descriptors, can provide even more detailed predictions of reaction pathways and molecular properties. chemrxiv.orgchemrxiv.org
Table 2: Chemoinformatic Tools in the Synthesis of this compound
| Chemoinformatic Application | Description | Potential Impact |
| AI-Powered Retrosynthesis | Algorithms suggest synthetic routes by working backward from the target molecule. chemcopilot.comgrace.comchemical.ai | Discovery of novel, more efficient, and cost-effective synthetic pathways. |
| Reactivity Prediction | Computational models predict the most likely sites for chemical reactions on the molecule. rsc.orgrsc.org | Guides experimental design and reduces the need for extensive screening. |
| Quantum-Chemoinformatics | Utilizes quantum chemical calculations to predict reaction mechanisms and properties. chemrxiv.orgchemrxiv.org | Provides a deeper understanding of reactivity and aids in the design of new reactions. |
Addressing Research Gaps in Comprehensive Mechanistic Understanding
Despite the advances in synthetic methodology, a comprehensive mechanistic understanding of reactions involving highly substituted and electronically complex molecules like this compound is often lacking. The interplay of steric hindrance from the bulky bromine atom and the electronic effects of the two fluorine atoms and the amino group can lead to unexpected reactivity. byjus.comdoubtnut.com
Future research should focus on detailed mechanistic studies to elucidate the pathways of key transformations. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling. nih.gov A deeper understanding of the reaction mechanisms will enable chemists to better control the selectivity of reactions and to design more efficient and robust synthetic processes. For instance, a thorough understanding of the mechanism of electrophilic aromatic substitution on this electron-deficient ring system is crucial for predicting and controlling the regioselectivity of further derivatization. byjus.comnih.govpw.live Addressing these fundamental research gaps will be essential for unlocking the full potential of this compound as a versatile building block in chemical synthesis. hilarispublisher.comresearchgate.netnih.govtandfonline.comchemrxiv.orggalchimia.com
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-4-bromo-3,5-difluorobenzoate?
The synthesis typically involves sequential halogenation, amination, and esterification. A common approach starts with a benzoic acid precursor, where bromine and fluorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation. For example, halogenation of 3,5-difluorobenzoic acid followed by amination at the 2-position yields 2-amino-4-bromo-3,5-difluorobenzoic acid. Subsequent esterification with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) or via acyl chloride intermediates (using thionyl chloride) produces the ethyl ester .
Q. How is the purity and structure of this compound verified?
Key analytical methods include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., observed [M]+ peaks matching theoretical values) .
- Infrared Spectroscopy (IR) to identify functional groups (e.g., ester C=O stretching at ~1683 cm⁻¹ and amino N-H stretches) .
- Melting Point Analysis (if crystalline; literature values for analogous compounds range from 150–171°C) .
- Chromatography (TLC or HPLC) to assess purity, with retention factors (Rf) reported in solvent systems like ethyl acetate/cyclohexane .
Advanced Research Questions
Q. How do the substituent positions influence reactivity in cross-coupling reactions?
The 4-bromo substituent acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling), while the 3,5-difluoro groups enhance electron-withdrawing effects, stabilizing transition states and directing regioselectivity . Comparative studies with derivatives lacking fluorine or bromine show reduced reactivity, highlighting the necessity of these substituents for efficient coupling .
Q. What crystallographic methodologies are used to resolve its structure?
Single-crystal X-ray diffraction (SC-XRD) paired with the SHELX software suite (e.g., SHELXL for refinement) is standard. Key parameters include:
Q. How does its structure impact biological activity in drug discovery?
The compound’s trifunctional scaffold (amino, bromo, difluoro) enables interactions with biological targets:
- Enzyme inhibition : The bromine and fluorine substituents enhance binding to hydrophobic pockets, as seen in studies of analogous benzoic acid derivatives targeting Plasmodium falciparum .
- Neuropharmacological potential : Fluorine’s electronegativity modulates electron density, affecting interactions with neurotransmitter receptors (e.g., dopamine or GABA systems) .
- Comparative SAR studies : Derivatives lacking the amino group show reduced antimicrobial activity, underscoring its role in hydrogen-bond donor-acceptor interactions .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
- Regioselectivity : Competing halogenation at adjacent positions requires precise control of reaction conditions (e.g., temperature, catalysts) .
- Amination efficiency : Directing groups (e.g., nitro or protecting groups) may be needed to avoid side reactions during amination .
- Esterification kinetics : Continuous flow reactors improve yields by maintaining optimal stoichiometry and reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
